molecular formula C6H10N2O4S B3426140 p-Phenylenediamine sulfate CAS No. 50994-40-6

p-Phenylenediamine sulfate

Cat. No.: B3426140
CAS No.: 50994-40-6
M. Wt: 206.22 g/mol
InChI Key: UFPKLWVNKAMAPE-UHFFFAOYSA-N
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Description

p-Phenylenediamine sulfate: is an organic compound with the chemical formula

C6H4(NH2)2H2SO4C_6H_4(NH_2)_2 \cdot H_2SO_4C6​H4​(NH2​)2​⋅H2​SO4​

. It is a white to grayish powder that is soluble in water. This compound is primarily used in the production of dyes, polymers, and as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

p-Phenylenediamine (PPD) is an organic compound that primarily targets the hair follicles when used in hair dye formulations . It is also used as a component of engineering polymers and composites like Kevlar . The primary targets of PPD are the amino and hydroxyl groups present in the hair follicles .

Mode of Action

PPD interacts with its targets through oxidative chemical reactions. In the hair coloration process, the final permanent color develops during complex chemical reactions in the presence of an oxidant, such as hydrogen peroxide, and a coupler, such as resorcinol . PPD acts as a pre- or pro-hapten, undergoing (auto)oxidative transformation into haptens, such as benzoquinone diimine, benzoquinone, or Bandrowski’s Base .

Pharmacokinetics

It is known that ppd and its metabolites are quickly absorbed by the blood after oral intake or intake through the skin .

Result of Action

The primary result of PPD’s action is the development of a permanent hair color when used in hair dye formulations . Ppd and its metabolites can cause mutagenic and carcinogenic effects in humans . It is also known to be the most important allergen associated with hair dye-related allergic contact dermatitis .

Action Environment

The action of PPD is influenced by various environmental factors. For instance, the pH value, solvent type, and type and concentration of added electrolytes can affect the electrochemical potentials of PPD and its transformation products . Furthermore, the presence of an oxidant and a coupler is crucial for the desired hair coloration process .

Biochemical Analysis

Biochemical Properties

p-Phenylenediamine sulfate plays a role in biochemical reactions, particularly in the process of hair dyeing. It reacts with other components in hair dye formulations, leading to complex chemical reactions that result in the desired hair color . The metabolites produced by this compound, such as quinone, can cause mutagenic and carcinogenic effects in humans .

Cellular Effects

This compound has been reported to have significant effects on various types of cells. It is quickly absorbed by the blood after oral intake or intake through the skin, leading to potential mutagenic and carcinogenic effects . It can alter the genetic material of cells , potentially leading to adverse cellular effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with other compounds in hair dye formulations. In the presence of an oxidant, such as hydrogen peroxide, and a coupler, such as resorcinol, this compound undergoes oxidative chemical reactions that lead to the development of the final permanent hair color .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that the median lethal dose (LD50) of this compound is 80 mg/kg in rats, 98 mg/kg in rats, and 145 mg/kg in guinea pigs . This indicates that high doses of this compound can be toxic or even lethal.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of azo dyes

Transport and Distribution

Given its use in hair dyes and its ability to cause mutagenic and carcinogenic effects, it is likely that it can be transported and distributed within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From p-Nitroaniline: The most common method involves the reduction of p-nitroaniline. p-Nitroaniline is first synthesized from nitrobenzene through nitration and subsequent reduction. The reduction of p-nitroaniline to p-phenylenediamine is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    From Aniline: Another method involves the direct amination of aniline. Aniline is treated with ammonia and a suitable catalyst under high pressure and temperature to yield p-phenylenediamine.

Industrial Production Methods: In industrial settings, p-phenylenediamine sulfate is produced by reacting p-phenylenediamine with sulfuric acid. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting sulfate salt is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Phenylenediamine sulfate can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Although less common, this compound can be reduced to form various amine derivatives.

    Substitution: This compound can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

    Dye Production: p-Phenylenediamine sulfate is a key intermediate in the synthesis of azo dyes and other colorants.

    Polymer Synthesis: It is used in the production of high-performance polymers such as aramid fibers, which are known for their strength and heat resistance.

Biology and Medicine:

    Hair Dyes: It is a common ingredient in hair dye formulations due to its ability to produce a wide range of colors.

    Biochemical Research: Used as a reagent in various biochemical assays and experiments.

Industry:

    Rubber Industry: Utilized as an antioxidant in the rubber industry to prevent the degradation of rubber products.

    Photographic Development: Employed in photographic developers due to its reducing properties.

Comparison with Similar Compounds

    m-Phenylenediamine: Similar in structure but differs in the position of the amino groups on the benzene ring.

    o-Phenylenediamine: Another isomer with amino groups in the ortho position.

    Aniline: A simpler aromatic amine with a single amino group.

Uniqueness: p-Phenylenediamine sulfate is unique due to its specific placement of amino groups, which allows it to participate in a distinct set of chemical reactions compared to its isomers. Its sulfate form enhances its solubility in water, making it more suitable for certain industrial applications.

Would you like more detailed information on any specific aspect of this compound?

Properties

IUPAC Name

benzene-1,4-diamine;sulfuric acid
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InChI

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UFPKLWVNKAMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
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Related CAS

106-50-3 (Parent)
Record name 1,4-Benzenediamine sulfate
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DSSTOX Substance ID

DTXSID6066028
Record name p-Phenylenediamine sulfate
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Molecular Weight

206.22 g/mol
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Physical Description

White to off-white solid; [MSDSonline]
Record name 1,4-Benzenediamine sulfate
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CAS No.

16245-77-5
Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name p-Phenylenediamine sulfate
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Record name Benzene-1,4-diammonium sulphate
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Record name P-PHENYLENEDIAMINE SULFATE
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Record name 1,4-BENZENEDIAMINE SULFATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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